molecular formula C20H23N7O4 B6104422 ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6104422
M. Wt: 425.4 g/mol
InChI Key: LEVVKMYLMWHZGP-UHFFFAOYSA-N
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Description

Ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a triazole ring, a triazine ring, and a morpholine moiety

Preparation Methods

The synthesis of ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and triazine rings, along with the morpholine moiety, play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 1-(4-ethoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)-5-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O4/c1-3-30-17(28)15-16(14-8-6-5-7-9-14)27(25-24-15)19-21-18(22-20(23-19)31-4-2)26-10-12-29-13-11-26/h5-9H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVVKMYLMWHZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCOCC2)N3C(=C(N=N3)C(=O)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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